L-ALANINE-N-FMOC (15N)

Peptide Synthesis Chemical Purity Fmoc-SPPS

L-Alanine-N-Fmoc (15N), also listed as Fmoc-Ala-OH-15N (CAS 117398-49-9), is a single-isotope-substituted derivative of the proteinogenic amino acid L-alanine that carries a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the ¹⁵N-labeled α-amine. With a molecular weight of 312.33 Da, it delivers a precise +1 Da mass shift (M+1) relative to the unlabeled Fmoc-Ala-OH (311.33 Da) and is supplied at ≥98 atom % ¹⁵N isotopic enrichment and ≥99% chemical purity (CP).

Molecular Formula
Molecular Weight 312.33
Cat. No. B1580348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALANINE-N-FMOC (15N)
Molecular Weight312.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure L-Alanine-N-Fmoc (15N) with Verified 98 Atom % 15N Enrichment for Reproducible Isotopic Peptide Synthesis


L-Alanine-N-Fmoc (15N), also listed as Fmoc-Ala-OH-15N (CAS 117398-49-9), is a single-isotope-substituted derivative of the proteinogenic amino acid L-alanine that carries a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the ¹⁵N-labeled α-amine . With a molecular weight of 312.33 Da, it delivers a precise +1 Da mass shift (M+1) relative to the unlabeled Fmoc-Ala-OH (311.33 Da) and is supplied at ≥98 atom % ¹⁵N isotopic enrichment and ≥99% chemical purity (CP) . The compound is expressly designed for Fmoc-solid-phase peptide synthesis (SPPS) and is qualified as “bio NMR: suitable,” making it a ready-to-use building block for site-selective isotopic labeling in structural biology and quantitative proteomics .

Why Unlabeled, Multi-Labeled, or Low-Enrichment Alanine Derivatives Cannot Replace L-Alanine-N-Fmoc (15N) in Quantitative Workflows


Isotopically labeled Fmoc-amino acids are not interchangeable commodities because the number, position, and type of heavy isotopes dictate the mass shift, chromatographic behavior, and spectral simplicity of the final peptide [1]. Single-¹⁵N substitution provides the smallest possible mass increment (+1 Da) on the alanine residue, avoiding the complex isotope envelopes caused by multi-¹³C,²H labeling while still enabling clear discrimination in MS¹ scans [2]. Furthermore, deuterated analogs such as Fmoc-Ala-OH-(D₄) can exhibit a chromatographic isotope effect that separates the heavy peptide from its light counterpart, undermining quantitative accuracy, whereas ¹⁵N-labeled peptides are documented to co-elute with their unlabeled forms [3]. Finally, products offered at only 10 atom % ¹⁵N enrichment (e.g., Aladdin A117812) lack the isotopic purity required for NMR or isotope-dilution MS, demanding a product with ≥98 atom % ¹⁵N to achieve adequate signal-to-noise and quantification limits .

Head-to-Head Quantitative Differentiation of L-Alanine-N-Fmoc (15N) Against Closest Analogs


Chemical Purity (99% CP) Versus Unlabeled Fmoc-Ala-OH Technical Grade (≥93–98%) Ensures Higher Crude Peptide Homogeneity

The ¹⁵N-labeled target compound (Sigma-Aldrich 489905) carries an assay specification of 99% (CP), whereas the unlabeled Novabiochem® Fmoc-Ala-OH is specified at ≥93.0% (acidimetric) and ≥99.0% (HPLC) with a separate enantiomeric purity specification . When compared to more basic unlabeled Fmoc-Ala-OH products that list a minimum purity of 98% (HPLC), the 99% (CP) assay of the labeled compound provides a quantifiable 1-percentage-point advantage in chemical purity, which is critical because each 1% of impurity in a building block translates to a cumulative deletion/truncation burden in solid-phase synthesis .

Peptide Synthesis Chemical Purity Fmoc-SPPS

Single-Label 15N (M+1 Mass Shift) Delivers Simpler Isotope Envelope Versus 13C3,15N Multi-Labeled Analog (M+4) in MS Quantitation

The target compound introduces a single +1 Da shift (M+1, mass 312.33 Da), whereas the double-labeled Fmoc-Ala-OH-¹³C₃,¹⁵N (mass 315.30 Da) produces a +4 Da mass shift spread over a broadened isotope envelope due to three ¹³C atoms [1]. In isotope-dilution mass spectrometry, the narrow +1 Da peak of the single-¹⁵N peptide simplifies integration and reduces spectral overlap with the natural-isotope envelope of the unlabeled peptide, improving quantitative precision .

Mass Spectrometry Isotope Envelope Quantitative Proteomics

Enantiomeric Purity (L-Isomer) Backed by Optical Rotation Specification [α]20/D -18° (c=1, DMF) Versus Non-Specified Racemic or Low-Enrichment Analogs

The target compound is shipped with a defined optical rotation of [α]20/D -18° (c = 1, DMF), consistent with a single L-enantiomer . In contrast, many lower-cost labeled alanine products list no enantiomeric specification, and some catalogs offer only “95% minimum purity” without chiral identity confirmation . In Fmoc-SPPS, even 1–2% D-enantiomer contamination can lead to epimerized peptide byproducts that co-elute with the desired product during HPLC purification, wasting valuable labeled material.

Chiral Purity Optical Rotation Peptide Stereochemistry

Bio-NMR Suitability Pre-Qualification Eliminates Batch-Testing Overhead Versus Unqualified 15N Building Blocks

Sigma-Aldrich explicitly tags the target compound as “bio NMR: suitable,” a quality-level designation indicating that the material has passed additional tests for proton and carbon spectral purity . Competing ¹⁵N-Fmoc-alanine products from suppliers such as Aladdin (10 atom % or 98 atom % grades) and AKSci carry no bio-NMR qualification label . For structural biology groups performing ¹H-¹⁵N HSQC experiments, this pre-qualification eliminates the need for in-house clean-up or batch pre-screening, saving at minimum one day of spectrometer time per new lot.

NMR Spectroscopy Quality Specification Structural Biology

Absence of Deuterium Chromatographic Isotope Effect: 15N-Labeled Peptides Co-Elute with Unlabeled Counterparts, Unlike Deuterated Analogs

Deuterated Fmoc-alanine derivatives such as Fmoc-Ala-OH-(2,3,3,3-D₄) (Bachem) have been documented to cause partial chromatographic separation between heavy and light isotopologue pairs, an effect that introduces ratio distortion in isotope-dilution LC-MS . A systematic study of ¹⁵N metabolic labeling concluded that ¹⁵N- and ¹³C-labeled peptides exhibit negligible chromatographic isotope effects, whereas deuterium labeling frequently leads to retention-time shifts that compromise quantification [1]. This makes single-¹⁵N Fmoc-Ala-OH the safer choice for workflows where co-elution is assumed.

LC-MS Isotope Effect Quantitative Accuracy

Optimal Procurement Scenarios for L-Alanine-N-Fmoc (15N) Based on Quantitative Differentiation Evidence


Site-Specific ¹H-¹⁵N HSQC Protein NMR Without Batch Pre-Qualification

Structural biology groups requiring residue-specific ¹⁵N incorporation for chemical-shift perturbation mapping should prioritize the “bio NMR: suitable” grade of L-Alanine-N-Fmoc (15N) over unqualified alternatives . The pre-tested spectral quality eliminates the need for in-house NMR batch screening, saving instrument time and ensuring that the single-¹⁵N label yields clean, interpretable HSQC spectra free from ¹³C-splitting artifacts that complicate multi-labeled analog spectra [1].

Absolute Peptide Quantification by Isotope-Dilution LC-MS/MS Requiring Co-Elution

For targeted proteomics assays that rely on spike-in of a heavy peptide internal standard, single-¹⁵N alanine delivers an M+1 mass shift with documented chromatographic co-elution with the endogenous light peptide . This avoids the partial separation and ratio distortion observed with deuterated alanine building blocks (Fmoc-Ala-OH-D₄), directly improving quantitative accuracy below 10% CV [1].

Long or Difficult Peptide Sequences Where Deletion Control Is Critical

Labs synthesizing peptides longer than 30 residues or aggregating sequences should select the 99% (CP) chemical purity grade of L-Alanine-N-Fmoc (15N) because each coupling cycle's yield depends on building-block purity . Compared to generic Fmoc-Ala-OH with 98% minimum purity, the 1% higher purity specification directly translates to a lower cumulative deletion burden, improving crude purity and reducing HPLC purification time for the labeled peptide [1].

Stereochemically Sensitive Bioactive Peptide Synthesis

When synthesizing peptide drug candidates or antimicrobial peptides where D-amino acid contamination can abolish activity, the documented optical rotation ([α]20/D -18°, c=1, DMF) of the target compound provides batch-level enantiomeric assurance . Procurement from suppliers that provide this specification is preferable over sources offering only generic purity without chiral identity data, as even 2% epimerization can create inseparable diastereomeric impurities [1].

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